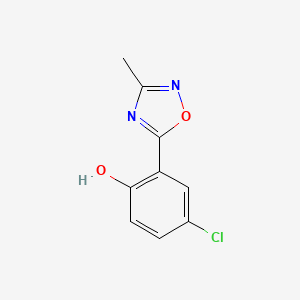

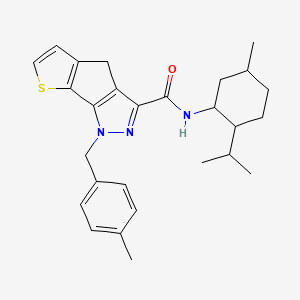

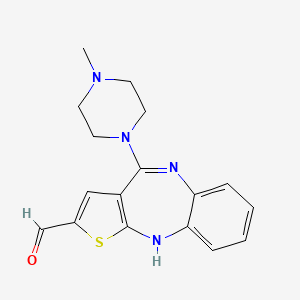

![molecular formula C6H10N4 B1436874 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1550959-09-5](/img/structure/B1436874.png)

6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Descripción general

Descripción

6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 1550959-09-5 . It has a molecular weight of 138.17 . The IUPAC name for this compound is 6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is 1S/C6H10N4/c1-5-2-7-6-8-4-9-10(6)3-5/h4-5H,2-3H2,1H3,(H,7,8,9) . This code provides a specific textual identifier for the molecular structure.Chemical Reactions Analysis

The chemical reactions involving 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine are not explicitly mentioned in the search results. For detailed chemical reactions, it is recommended to refer to the related documents and peer-reviewed papers available at Sigma-Aldrich .Physical And Chemical Properties Analysis

6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a solid compound . The compound’s storage temperature is room temperature .Aplicaciones Científicas De Investigación

Antibacterial Activity

Triazole and triazole-containing hybrids, including pyrimidine derivatives, have been identified as potent inhibitors of various bacterial enzymes and efflux pumps, showing broad-spectrum antibacterial activity against drug-resistant strains. For instance, these compounds have been explored for their efficacy against Staphylococcus aureus, a significant nosocomial and community-acquired bacterial pathogen. The mechanisms of action include inhibition of DNA gyrase, topoisomerase IV, and other critical bacterial proteins. Such compounds have already seen clinical use in treating bacterial infections (Li & Zhang, 2021).

Optoelectronic Materials

Pyrimidine derivatives have been highlighted for their roles in the development of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. These properties have extended to the design of materials for optoelectronic applications, where they contribute to the development of luminescent small molecules and chelate compounds (Jindal & Kaur, 2021).

Anti-inflammatory Properties

Substituted tetrahydropyrimidine derivatives have shown promising in vitro anti-inflammatory activity. The pharmacological activities of these compounds are often predicted and verified through software before synthesis, focusing on their ability to inhibit protein denaturation, a common model for assessing anti-inflammatory effects (Gondkar, Deshmukh, & Chaudhari, 2013).

Safety And Hazards

Propiedades

IUPAC Name |

6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-5-2-7-6-8-4-9-10(6)3-5/h4-5H,2-3H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEATIOSWBTXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=NC=NN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

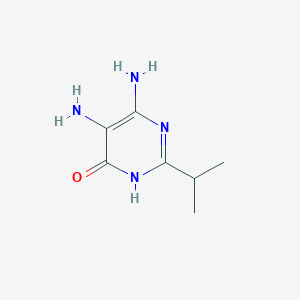

![3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B1436794.png)

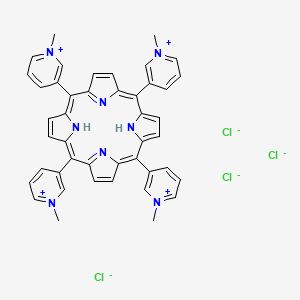

![2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B1436797.png)

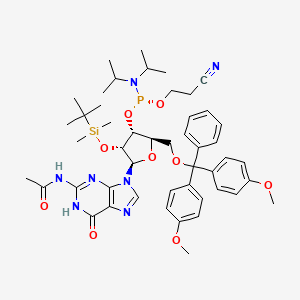

![Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1436799.png)

![2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine](/img/structure/B1436814.png)